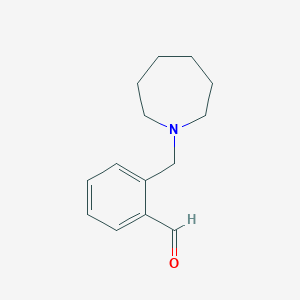

2-(Azepan-1-ylmethyl)benzaldehyde

Description

2-(Azepan-1-ylmethyl)benzaldehyde is a benzaldehyde derivative featuring a seven-membered azepane ring connected to the benzaldehyde core via a methylene (-CH2-) group. The azepane moiety, a saturated nitrogen-containing heterocycle, imparts unique steric and electronic properties to the compound. Its flexibility and moderate basicity (due to the lone pair on nitrogen) may enhance solubility in polar solvents and influence reactivity in nucleophilic addition or condensation reactions.

Properties

IUPAC Name |

2-(azepan-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-12-14-8-4-3-7-13(14)11-15-9-5-1-2-6-10-15/h3-4,7-8,12H,1-2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNNPKPBNDYWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde group of 4-(aminomethyl)benzaldehyde reacts with azepane under mildly acidic conditions (e.g., acetic acid) to form a Schiff base. This intermediate is stabilized by the electron-withdrawing effect of the aromatic ring, facilitating reduction. NaBH3CN selectively reduces the imine bond without affecting the aldehyde functionality, a critical advantage for preserving the benzaldehyde group. Key parameters include:

-

pH Control : Optimal activity occurs near pH 5–6, balancing imine formation and reducing agent stability.

-

Solvent Selection : Tetrahydrofuran (THF) or methanol enhances solubility of both reactants.

-

Temperature : Reactions proceed efficiently at 25–40°C, avoiding side reactions like aldol condensation.

Table 1: Reductive Amination Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 5.5–6.0 | Maximizes imine stability |

| Reducing Agent | NaBH3CN (1.2 eq) | Prevents over-reduction |

| Reaction Time | 12–24 h | Ensures complete conversion |

Nucleophilic Substitution: Alkylation of Azepane

An alternative route involves the alkylation of azepane with 4-(bromomethyl)benzaldehyde. This SN2 reaction leverages the nucleophilicity of azepane’s secondary amine, displacing bromide from the benzyl position.

Laboratory-Scale Protocol

-

Reactants : 4-(Bromomethyl)benzaldehyde (1.0 eq), azepane (1.2 eq).

-

Base : Triethylamine (2.0 eq) neutralizes HBr byproduct.

-

Solvent : Dimethylformamide (DMF) or acetonitrile enhances reactivity.

-

Conditions : Stirring at 60°C for 8–12 hours under inert atmosphere.

Post-reaction, the mixture is filtered to remove salts, concentrated under vacuum, and purified via silica gel chromatography (ethyl acetate/hexane, 1:4). Yields typically reach 75–85%, with purity exceeding 95% by HPLC.

Industrial-Scale Adaptation

Continuous flow reactors optimize this method by ensuring precise temperature control and rapid mixing. A tubular reactor with a residence time of 30 minutes at 100°C achieves near-quantitative conversion, reducing solvent use by 40% compared to batch processes.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 70–80 | 90–95 | Moderate | High |

| Nucleophilic Substitution | 75–85 | 95–98 | High | Moderate |

-

Reductive Amination : Preferred for small-scale synthesis due to mild conditions but limited by reagent cost.

-

Nucleophilic Substitution : Favored industrially for scalability, though bromide waste management poses challenges.

Challenges and Mitigation Strategies

Aldehyde Reactivity

The electrophilic aldehyde group is prone to undesired side reactions (e.g., polymerization). Strategies include:

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2-(Azepan-1-ylmethyl)benzoic acid.

Reduction: 2-(Azepan-1-ylmethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

Key Reactions:

- Oxidation : Converts the aldehyde group into a carboxylic acid.

- Reduction : Reduces the aldehyde to a primary alcohol.

- Substitution : Allows for the introduction of other functional groups.

Medicinal Chemistry

2-(Azepan-1-ylmethyl)benzaldehyde is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets such as enzymes or receptors, making it valuable in drug design. The azepane ring may enhance binding affinity and selectivity for specific molecular targets.

Case Study : Research has shown that derivatives of benzaldehyde compounds exhibit significant biological activity, including antitumor and antifungal properties. For instance, compounds similar to this compound have been studied for their ability to inhibit enzymes involved in cancer cell proliferation .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. It can be utilized in the preparation of pharmaceuticals and specialty chemicals.

Data Table: Applications in Organic Synthesis

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceuticals | Intermediates in drug synthesis | Anticancer agents |

| Specialty Chemicals | Production of polymers and coatings | Functionalized polymers |

| Agrochemicals | Potential use in developing insecticides | Insecticidal compounds |

Material Science

The compound is also explored in material science for its role in creating materials with specific properties. Its unique chemical structure can influence the physical characteristics of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylmethyl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

Compound A : trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde ()

- Substituent : Pyridylvinyl group (conjugated aromatic system).

- Key Differences :

- The pyridylvinyl group introduces extended π-conjugation, enhancing electronic delocalization compared to the saturated azepane.

- Crystallographic data (space group P21/c, unit cell parameters a = 12.6674 Å, b = 7.2173 Å) indicate a rigid, planar structure, whereas the azepane’s flexibility may reduce crystallinity .

- Reactivity : The electron-deficient pyridine ring may direct electrophilic substitution differently than the electron-rich azepane.

Compound B : 2-(2’,3-Epoxy-1’-heptenyl)-6-hydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde ()

- Substituent : Epoxyheptenyl and prenyl groups forming a pyran ring.

- The azepane’s nitrogen may facilitate distinct binding modes .

Compound C : 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde ()

- Substituent : Imidazole and nitro groups.

- Key Differences: The electron-withdrawing nitro group deactivates the benzaldehyde ring, reducing nucleophilic attack susceptibility. Azepane’s electron-donating nature may increase aldehyde reactivity.

Data Table: Comparative Analysis

Research Findings and Implications

Steric and Electronic Effects :

- Azepane’s larger size and flexibility may improve bioavailability compared to rigid pyridylvinyl or planar pyran systems .

- Electron-donating azepane could enhance aldehyde reactivity in condensation reactions, contrasting with nitro or pyridyl groups .

Biological Activity: Compound B’s pyran-mediated antitumor activity suggests that heterocycle composition (O vs. N) critically influences target engagement. Azepane’s nitrogen may offer novel binding modes in drug design .

Material Science Applications: Nitro/imidazole substituents (Compound C) enable metal coordination, whereas azepane’s lone pair could facilitate alternative non-covalent interactions (e.g., hydrogen bonding) .

Knowledge Gaps: Direct data on this compound’s synthesis, crystallography, and bioactivity are lacking. Future studies should prioritize these areas.

Biological Activity

2-(Azepan-1-ylmethyl)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound features a benzaldehyde moiety linked to an azepane ring. The presence of both the aromatic and aliphatic structures contributes to its unique chemical behavior and potential biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into various domains, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzaldehyde derivatives have been shown to interact with bacterial membranes, leading to cell death through disruption mechanisms.

Key Findings:

- Mechanism: The interaction with bacterial membranes may cause disintegration and intracellular coagulation of cytosol, resulting in cell death .

- Activity Spectrum: Studies have demonstrated efficacy against various strains, including Staphylococcus aureus and Bacillus anthracis, with minimum inhibitory concentrations (MICs) ranging from 8.0 mM to 10.0 mM .

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has been explored in various studies. The mechanism often involves the activation of apoptotic pathways and the inhibition of cancer cell proliferation.

Case Study:

A study evaluated the effects of benzaldehyde on cancer cell lines, revealing that it can induce apoptosis in HeLa cells through the activation of caspase pathways . This suggests that this compound may similarly affect cancer cells.

Table 1: Anticancer Effects of Benzaldehyde Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzaldehyde | HeLa | 25 | Caspase activation |

| 4-Hydroxybenzaldehyde | MCF-7 | 30 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Neuroprotective Effects

Emerging research suggests that compounds containing benzaldehyde structures may also exhibit neuroprotective properties. These effects are hypothesized to arise from their ability to modulate oxidative stress and inflammation in neuronal cells.

Research Insights:

A study highlighted the ability of benzaldehyde derivatives to reduce reactive oxygen species (ROS) levels in neuronal cultures, potentially offering protection against neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-(Azepan-1-ylmethyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging the reactivity of the azepane ring with benzaldehyde derivatives. For example, coupling azepane with 2-(bromomethyl)benzaldehyde (a precursor) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target compound. Solvent polarity and temperature critically affect reaction efficiency: polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate kinetics. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >80% purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at ~10 ppm. The azepane ring protons resonate as multiplets between 1.5–3.5 ppm, while the methylene bridge (CH₂ linking azepane and benzaldehyde) shows a triplet at ~4.2 ppm. Aromatic protons appear as a multiplet in 7.3–7.8 ppm .

- IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and N–H stretches (azepane) at ~3300 cm⁻¹ confirm functional groups .

- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the exact mass (C₁₃H₁₇NO = 203.13 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths, angles, and torsional parameters to resolve conformational ambiguities (e.g., chair vs. boat conformation of the azepane ring). For example, SHELXL’s least-squares refinement iteratively minimizes residuals (R-factor < 0.05) by adjusting atomic coordinates against observed diffraction data. Twinning or disorder in crystals can be addressed using the TWIN/BASF commands .

Q. What strategies address contradictory data in the biological activity of azepane-containing benzaldehyde derivatives?

- Methodological Answer : Contradictions in biological assays (e.g., variable IC₅₀ values in cytotoxicity studies) may arise from differences in cell lines, solvent effects (DMSO vs. aqueous buffers), or impurity profiles. To mitigate:

- Standardize assay conditions : Use identical cell lines (e.g., HeLa vs. MCF-7) and solvent concentrations (<0.1% DMSO).

- Purity validation : Employ HPLC (>95% purity) and elemental analysis.

- Mechanistic studies : Compare ROS generation or protein-binding kinetics via SPR (surface plasmon resonance) to isolate mode-of-action variables .

Q. What are the mechanisms behind the catalytic transformations involving this compound, and how to optimize selectivity?

- Methodological Answer : In oxidation reactions (e.g., using Ce-MOF catalysts), the aldehyde group may undergo disproportionation or act as an electron-withdrawing group, directing electrophilic substitution. Selectivity for epoxidation vs. aldehyde degradation (e.g., in styrene oxide synthesis) depends on catalyst Lewis acidity and reaction time. GC-MS analysis at timed intervals (0.5–24 hrs) can track intermediates. Optimizing Ce-MOF pore size (via ligand tuning) enhances substrate-catalyst interactions, favoring epoxidation (>80% selectivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.